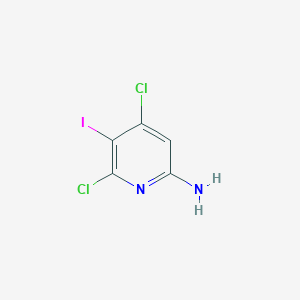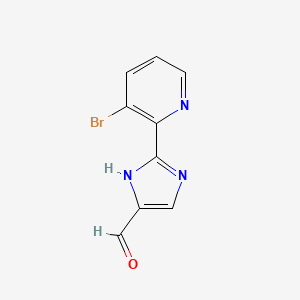
4,6-Dichloro-5-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4, 6, and 5 positions, respectively
Métodos De Preparación
The synthesis of 4,6-Dichloro-5-iodopyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of pyridine derivatives, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
4,6-Dichloro-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows it to form strong bonds with various substrates, influencing its reactivity and biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
4,6-Dichloro-5-iodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 4-Chloro-5-iodopyridin-2-amine
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
- 4,6-Dichloro-2-propylthiopyrimidine-5-amine
These compounds share similar structural features but differ in their specific halogenation patterns and functional groups, which can influence their chemical properties and applications
Propiedades
Fórmula molecular |
C5H3Cl2IN2 |
|---|---|
Peso molecular |
288.90 g/mol |
Nombre IUPAC |
4,6-dichloro-5-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-3(9)10-5(7)4(2)8/h1H,(H2,9,10) |
Clave InChI |
DHTBGGVIWWOXHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1N)Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)








![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)


